molecular formula C7H7BrN2O B6234247 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde CAS No. 1512687-78-3

4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6234247
CAS No.: 1512687-78-3
M. Wt: 215
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a bromine atom, a cyclopropyl group, and a pyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of a pyrazole derivative followed by the introduction of a cyclopropyl group and an aldehyde functional group. One common method involves the reaction of 4-bromopyrazole with cyclopropylamine under suitable conditions to form the cyclopropyl-substituted pyrazole. The aldehyde group can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or other formylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the cyclopropyl group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Properties

CAS No.

1512687-78-3

Molecular Formula

C7H7BrN2O

Molecular Weight

215

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.